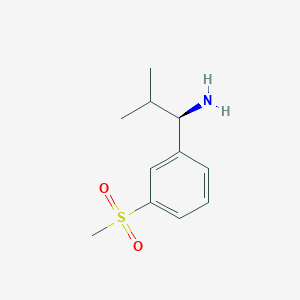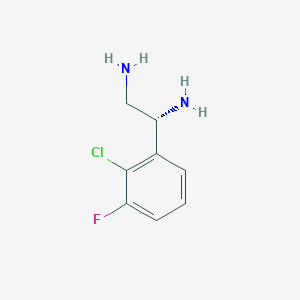![molecular formula C8H4F3N3O2 B13048083 7-(Trifluoromethyl)imidazo[1,5-C]pyrimidine-1-carboxylic acid](/img/structure/B13048083.png)
7-(Trifluoromethyl)imidazo[1,5-C]pyrimidine-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Trifluoromethyl)imidazo[1,5-C]pyrimidine-1-carboxylic acid is a heterocyclic compound that features both imidazole and pyrimidine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethyl)imidazo[1,5-C]pyrimidine-1-carboxylic acid typically involves cyclization reactions. One common method is the cyclocondensation of 1H-imidazole-4-carboxamide with trifluoromethyl-substituted reagents under acidic conditions . Another approach involves the use of 1,3-diketones and malondialdehyde derivatives, which can lead to the formation of regioisomers .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
7-(Trifluoromethyl)imidazo[1,5-C]pyrimidine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
7-(Trifluoromethyl)imidazo[1,5-C]pyrimidine-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 7-(Trifluoromethyl)imidazo[1,5-C]pyrimidine-1-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar imidazole ring structure but differ in their substitution patterns.
Imidazo[1,5-a]pyridines: These are structurally related and have been studied for their pharmaceutical applications.
Imidazo[4,5-b]pyridines: Another class of related compounds with potential bioactive properties.
Uniqueness
7-(Trifluoromethyl)imidazo[1,5-C]pyrimidine-1-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C8H4F3N3O2 |
|---|---|
Peso molecular |
231.13 g/mol |
Nombre IUPAC |
7-(trifluoromethyl)imidazo[1,5-c]pyrimidine-1-carboxylic acid |
InChI |
InChI=1S/C8H4F3N3O2/c9-8(10,11)5-1-4-6(7(15)16)13-3-14(4)2-12-5/h1-3H,(H,15,16) |
Clave InChI |
LSEKXSZJOSTIQQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=CN2C1=C(N=C2)C(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3R)-3-Amino-3-[3-chloro-4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13048002.png)
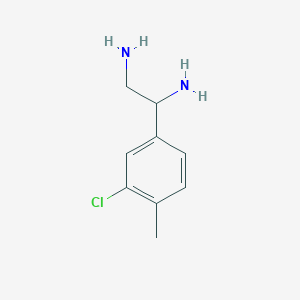
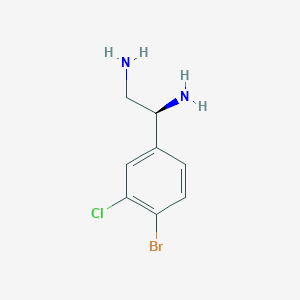
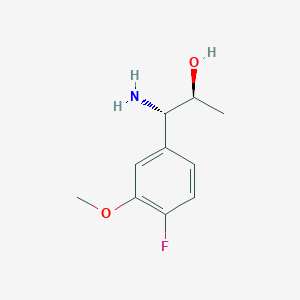
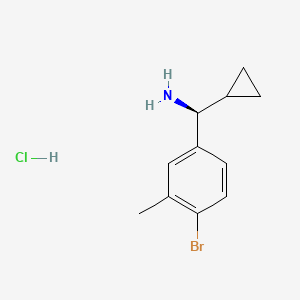

![8-Bromo-1,3,4,5-tetrahydrobenzo[C]oxepine](/img/structure/B13048054.png)
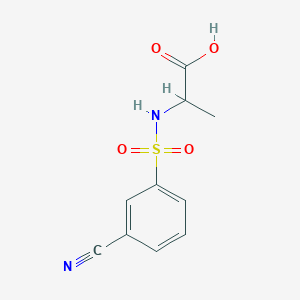
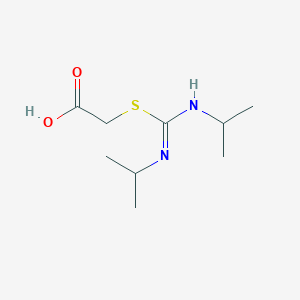

![1-Isopropyl-3-(2-(piperazin-1-YL)ethyl)-1,3-dihydro-2H-benzo[D]imidazol-2-one](/img/structure/B13048074.png)
